molecular formula C10H14O3S B196068 Isopropyl benzenesulfonate CAS No. 6214-18-2

Isopropyl benzenesulfonate

Cat. No. B196068
CAS RN: 6214-18-2
M. Wt: 214.28 g/mol
InChI Key: NFRRFEFZKGNYKS-UHFFFAOYSA-N
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Description

Isopropyl benzenesulfonate is a sulfonate ester genotoxic impurity found in active pharmaceutical ingredients . It has potential to exert toxic effects in bacterial and mammalian cells .


Synthesis Analysis

Isopropyl benzenesulfonate is a potential genotoxic impurity that can develop during the synthesis of a drug substance . It is also known to be an impurity found in active pharmaceutical ingredients .


Molecular Structure Analysis

The molecular formula of Isopropyl benzenesulfonate is C9H12O3S . Its average mass is 200.255 Da and its monoisotopic mass is 200.050720 Da .


Chemical Reactions Analysis

Isopropyl benzenesulfonate is a sulfonate ester that can be analyzed using a robust and quick UPLC method for analysis of methyl, ethyl, and isopropyl esters of benzenesulfonic acid .


Physical And Chemical Properties Analysis

Isopropyl benzenesulfonate has a density of 1.2±0.1 g/cm3, a boiling point of 291.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.0±3.0 kJ/mol and a flash point of 130.2±18.7 °C . The index of refraction is 1.511 and the molar refractivity is 51.2±0.4 cm3 .

Scientific Research Applications

Application in Pharmaceuticals

  • Specific Scientific Field: Pharmaceuticals
  • Summary of the Application: Isopropyl benzenesulfonate is a sulfonate ester genotoxic impurity found in active pharmaceutical ingredients . It has the potential to exert toxic effects in bacterial and mammalian cells .
  • Methods of Application or Experimental Procedures: Isopropyl benzenesulfonate can be identified and quantified in pharmaceutical ingredients using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) . This method is capable of quantifying four potential genotoxic impurities (PGIs) at 15.0 ppm in samples of 0.5 mg/mL concentration .
  • Results or Outcomes: The validated approach presented very low limits (0.1512–0.3897 ng/mL), excellent linearity (coefficients > 0.9900), and a satisfactory recovery range (94.9–115.5%) . This method has high practicality in the pharmaceutical quality control .

Application in Detergents

  • Specific Scientific Field: Industrial Chemistry
  • Summary of the Application: Sulfonate esters, such as sodium benzenesulfonate, are used as surfactants in laundry detergents . They help to lower the surface tension of water, making it easier to remove dirt and stains from fabrics .
  • Methods of Application or Experimental Procedures: These compounds are typically mixed into the detergent during manufacturing. The exact concentration can vary depending on the specific formulation of the detergent .
  • Results or Outcomes: The use of sulfonate esters in detergents can improve cleaning efficiency. They help to break down dirt and oils, allowing them to be washed away more easily .

Application in Pharmaceuticals

  • Specific Scientific Field: Pharmaceuticals
  • Summary of the Application: Some pharmaceutical drugs are prepared as benzenesulfonate salts . These are known as besilates or besylates .
  • Methods of Application or Experimental Procedures: The specific methods of preparation can vary depending on the drug. Typically, the drug is combined with benzenesulfonic acid to form the salt .
  • Results or Outcomes: The use of benzenesulfonate salts can improve the stability and solubility of certain drugs, potentially enhancing their effectiveness .

Application in Industrial Chemistry

  • Specific Scientific Field: Industrial Chemistry
  • Summary of the Application: Salts of benzenesulfonic acid such as sodium benzenesulfonate are used as surfactants in laundry detergent . They help to lower the surface tension of water, making it easier to remove dirt and stains from fabrics .
  • Methods of Application or Experimental Procedures: These compounds are typically mixed into the detergent during manufacturing. The exact concentration can vary depending on the specific formulation of the detergent .
  • Results or Outcomes: The use of sulfonate esters in detergents can improve cleaning efficiency. They help to break down dirt and oils, allowing them to be washed away more easily .

Safety And Hazards

Isopropyl benzenesulfonate is a potential genotoxic impurity and can exert toxic effects in bacterial and mammalian cells . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

propan-2-yl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZZXXKFKTWDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311605
Record name Isopropyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl benzenesulfonate

CAS RN

6214-18-2
Record name Isopropyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6214-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL BENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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